1-[(3-Methylphenyl)methyl]-1H-1,2,3-benzotriazole
Overview
Description
1-(3-Methylbenzyl)-1H-benzotriazole is an organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications, particularly as corrosion inhibitors, UV stabilizers, and intermediates in organic synthesis. The compound features a benzotriazole ring substituted with a 3-methylbenzyl group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methylbenzyl)-1H-benzotriazole can be synthesized through various methods. One common approach involves the reaction of 3-methylbenzyl chloride with benzotriazole in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of 1-[(3-Methylphenyl)methyl]-1H-1,2,3-benzotriazole often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylbenzyl)-1H-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzotriazole ring.
Reduction: Reduced forms of the benzotriazole ring.
Substitution: Substituted benzotriazole derivatives with various functional groups.
Scientific Research Applications
1-(3-Methylbenzyl)-1H-benzotriazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Employed as a corrosion inhibitor in metalworking fluids and as a UV stabilizer in polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(3-Methylphenyl)methyl]-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The benzotriazole ring is known to interact with metal ions, which can influence its activity as a corrosion inhibitor and UV stabilizer.
Comparison with Similar Compounds
Benzotriazole: The parent compound, known for its corrosion inhibition properties.
1-Benzyl-1H-benzotriazole: Similar structure but lacks the methyl group, leading to different chemical and physical properties.
1-(4-Methylbenzyl)-1H-benzotriazole: Similar structure with the methyl group at the 4-position, affecting its reactivity and applications.
Uniqueness: 1-(3-Methylbenzyl)-1H-benzotriazole is unique due to the presence of the 3-methylbenzyl group, which imparts distinct chemical reactivity and physical properties compared to other benzotriazole derivatives. This uniqueness makes it valuable in specific applications such as targeted drug design and specialized industrial processes.
Properties
IUPAC Name |
1-[(3-methylphenyl)methyl]benzotriazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-11-5-4-6-12(9-11)10-17-14-8-3-2-7-13(14)15-16-17/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWKUAOZLUPNMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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